Methyl 2-(azepane-2-carboxamido)acetate
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Overview
Description
Methyl 2-(azepane-2-carboxamido)acetate is a heterocyclic compound with the molecular formula C10H18N2O3. It is a member of the azepane family, which are seven-membered nitrogen-containing heterocycles. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azepane-2-carboxamido)acetate typically involves the reaction of azepane-2-carboxylic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(azepane-2-carboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl 2-(azepane-2-carboxamido)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(azepane-2-carboxamido)acetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context of its use. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Azepane: A simpler seven-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring, more common in medicinal chemistry.
Pyrrolidine: A five-membered nitrogen-containing ring, also frequently used in drug design.
Uniqueness
Methyl 2-(azepane-2-carboxamido)acetate is unique due to its seven-membered ring structure, which provides different steric and electronic properties compared to six- and five-membered rings. This uniqueness makes it valuable for exploring new chemical space and developing novel compounds with potentially unique biological activities .
Properties
Molecular Formula |
C10H18N2O3 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-(azepane-2-carbonylamino)acetate |
InChI |
InChI=1S/C10H18N2O3/c1-15-9(13)7-12-10(14)8-5-3-2-4-6-11-8/h8,11H,2-7H2,1H3,(H,12,14) |
InChI Key |
FXGDKUGGJZKWAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCCCN1 |
Origin of Product |
United States |
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